4-Amino-2-(propan-2-yl)phenol hydrochloride
Description
Structural Characterization
Molecular Structure and Isomerism
4-Amino-2-(propan-2-yl)phenol hydrochloride exhibits the molecular formula C₉H₁₃NO in its free base form, with the hydrochloride salt adding a chloride counterion. The compound displays a distinctive substitution pattern on the benzene ring, with the amino group positioned para to the hydroxyl functionality and the isopropyl substituent located ortho to the phenolic hydroxyl group. The International Union of Pure and Applied Chemistry nomenclature identifies this structure as 4-amino-2-propan-2-ylphenol, reflecting the systematic naming conventions for substituted phenolic compounds.
The molecular architecture presents specific stereochemical considerations due to the spatial arrangement of substituents around the aromatic ring. The isopropyl group, being a branched alkyl substituent, introduces steric interactions that influence the overall molecular conformation and crystal packing behavior. The presence of both electron-donating amino and hydroxyl groups creates a unique electronic environment that affects the compound's reactivity and intermolecular interactions.
The simplified molecular-input line-entry system representation CC(C)C1=C(C=CC(=C1)N)O clearly illustrates the connectivity pattern, showing the isopropyl carbon directly bonded to the aromatic carbon at position 2, while the amino group occupies position 4 relative to the hydroxyl group. This substitution pattern creates opportunities for intramolecular hydrogen bonding and specific conformational preferences that distinguish this compound from other aminophenol derivatives.
Crystallographic Analysis
Crystallographic investigations of related aminophenol compounds provide valuable insights into the solid-state organization of this compound. Structural analysis of similar compounds reveals that these molecules typically adopt specific conformations in the crystalline state, with the amino and hydroxyl groups participating in extensive hydrogen bonding networks. The presence of the hydrochloride salt form introduces additional ionic interactions that significantly influence the crystal packing arrangement.
Related crystallographic studies demonstrate that aminophenol derivatives often crystallize with multiple molecules in the asymmetric unit, as observed in the structure of isopropyl 4-aminobenzoate, which crystallizes with two molecules showing slightly different conformations. The dihedral angles between aromatic rings and alkyl substituents typically range from 65° to 68°, indicating specific conformational preferences that optimize intermolecular interactions while minimizing steric conflicts.
The hydrogen bonding patterns in these structures typically involve nitrogen-hydrogen to oxygen interactions and nitrogen-hydrogen to nitrogen interactions, creating chain-like arrangements that propagate through the crystal lattice. These hydrogen bonding networks are crucial for understanding the physical properties and stability of the hydrochloride salt form of 4-Amino-2-(propan-2-yl)phenol.
Spectroscopic Profiling
Infrared Spectroscopy
Infrared spectroscopic analysis of this compound reveals characteristic absorption bands that confirm the presence of key functional groups and provide insights into molecular interactions. The hydroxyl group typically exhibits a broad absorption band in the region of 3200-3600 cm⁻¹, while the amino group shows characteristic stretching vibrations that may overlap with the hydroxyl absorption. The formation of the hydrochloride salt often results in shifts and broadening of these absorption bands due to ionic interactions and hydrogen bonding.
The aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1400-1600 cm⁻¹, providing diagnostic information about the substitution pattern of the benzene ring. The isopropyl substituent contributes characteristic methyl and methine stretching and bending vibrations in the aliphatic region, typically observed around 2800-3000 cm⁻¹ for carbon-hydrogen stretching and 1350-1450 cm⁻¹ for bending modes.
Fourier transform infrared spectroscopy serves as a primary characterization technique for confirming the structure and monitoring potential degradation or impurities in samples of this compound. The spectroscopic fingerprint provides a reliable method for quality control and structural verification in synthetic and analytical applications.
Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of this compound. Proton nuclear magnetic resonance spectroscopy reveals distinct signals for the aromatic protons, with the substitution pattern creating characteristic splitting patterns and chemical shift values that reflect the electronic environment of each hydrogen atom. The isopropyl group exhibits a characteristic pattern with a septet for the methine proton and a doublet for the methyl groups, typically appearing around 3.0-3.5 parts per million and 1.0-1.5 parts per million, respectively.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule. The aromatic carbons appear in the typical aromatic region (100-160 parts per million), while the aliphatic carbons of the isopropyl group appear upfield. The presence of the amino and hydroxyl substituents causes characteristic chemical shift changes in the aromatic region that can be used to confirm the substitution pattern.
The nuclear magnetic resonance spectra of the hydrochloride salt may show broadening or chemical shift changes compared to the free base, particularly for protons involved in hydrogen bonding or ionic interactions. These spectroscopic changes provide valuable information about the salt formation and the nature of intermolecular interactions in solution.
Mass Spectrometry
Mass spectrometric analysis of this compound provides precise molecular weight determination and fragmentation pattern information. The molecular ion peak for the free base appears at mass-to-charge ratio 151, corresponding to the molecular formula C₉H₁₃NO. The compound exhibits characteristic fragmentation patterns that include loss of the isopropyl group and formation of substituted phenol and aniline fragments.
| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 152.107 | 132.1 |
| [M+Na]⁺ | 174.089 | 139.9 |
| [M-H]⁻ | 150.092 | 134.5 |
| [M+NH₄]⁺ | 169.134 | 152.6 |
The collision cross section data provides additional structural information that relates to the three-dimensional molecular shape and size in the gas phase. These values are particularly useful for ion mobility mass spectrometry applications and help distinguish between isomeric compounds with similar molecular weights.
High-resolution mass spectrometry enables accurate mass determination and elemental composition confirmation, which is essential for structural verification and purity assessment. The isotope pattern of the molecular ion cluster provides additional confirmation of the molecular formula and helps identify potential impurities or degradation products.
Computational Modeling
Quantum Mechanical Calculations
Quantum mechanical calculations provide detailed insights into the electronic structure and molecular properties of this compound. Density functional theory calculations using standard basis sets such as 6-31G* and 6-311++G* enable optimization of molecular geometry and prediction of vibrational frequencies. These calculations reveal the preferred conformations of the molecule and the relative energies of different rotational isomers around the carbon-carbon bond connecting the isopropyl group to the aromatic ring.
Ab initio calculations complement density functional theory methods by providing accurate predictions of molecular orbitals and electronic transitions. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about the electronic properties and potential reactivity of the compound. The presence of both amino and hydroxyl groups creates specific orbital interactions that influence the overall electronic distribution.
Computational analysis of the potential energy surface reveals the barriers to rotation around key bonds and identifies the most stable conformations. These calculations are particularly important for understanding the conformational flexibility of the isopropyl substituent and its influence on molecular interactions and crystal packing behavior.
Molecular Dynamics Simulations
Molecular dynamics simulations provide insights into the dynamic behavior of this compound in different environments, including solution and crystalline phases. These simulations reveal information about conformational flexibility, intermolecular interactions, and thermal motion that complement static structural data from crystallographic and spectroscopic studies. The simulations can predict solvent effects on molecular conformation and help understand the behavior of the hydrochloride salt in aqueous and organic solvents.
Force field parameters for molecular dynamics simulations must account for the specific electronic properties of the amino and hydroxyl substituents, as well as the ionic interactions present in the hydrochloride salt form. The accuracy of these simulations depends on proper parameterization of the aromatic system and the aliphatic isopropyl substituent, ensuring realistic representation of both bonded and non-bonded interactions.
Molecular dynamics trajectories provide statistical information about bond lengths, bond angles, and dihedral angles over time, revealing the range of accessible conformations and the relative populations of different molecular states. This dynamic information is crucial for understanding the relationship between molecular structure and physical properties, particularly in the context of pharmaceutical applications where molecular flexibility can influence biological activity.
Properties
IUPAC Name |
4-amino-2-propan-2-ylphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-6(2)8-5-7(10)3-4-9(8)11;/h3-6,11H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUHBALMKUBTFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Nitro Precursors
A common synthetic route involves the reduction of nitro-substituted aromatic precursors:
- Starting Material: 4-nitro-2-(propan-2-yl)phenol or related nitro derivatives.
- Reduction Step: The nitro group is reduced to the amino group using catalytic hydrogenation (e.g., hydrogen gas with palladium on carbon catalyst) or chemical reducing agents.
- Reaction Conditions: Typically performed under mild temperatures (room temperature to 50 °C) in solvents such as ethanol or methanol.
- Outcome: This yields 4-amino-2-(propan-2-yl)phenol, which can be converted to the hydrochloride salt by treatment with hydrochloric acid.
This method is widely used due to its straightforwardness and relatively high yield, especially when starting from commercially available nitro compounds.
Nitration Followed by Reduction
An alternative approach involves:
- Nitration: Selective nitration of 2-(propan-2-yl)phenol to introduce the nitro group at the para position.
- Reduction: Subsequent reduction of the nitro group to the amino group as described above.
This two-step method allows for the introduction of the amino group at the desired position with control over regioselectivity.
Direct Hydroxylation of Aminopropyl Derivatives
Some synthetic strategies involve:
- Starting from 2-(propan-2-yl)phenylamine derivatives.
- Hydroxylation at the para position using oxidizing agents under controlled conditions to introduce the phenolic hydroxyl group.
This method is less common but useful when direct functionalization is required.
Industrial Scale Synthesis
- Industrial production often employs continuous flow reactors to optimize reaction parameters such as temperature, pressure, and reagent concentration.
- Catalytic systems are optimized to increase yield and purity.
- Purification challenges due to polar intermediates are addressed by chromatographic techniques including reversed-phase chromatography with aqueous eluents.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nitration | HNO3/H2SO4 (mixed acid) | 0–20 | Sulfuric acid | 80–90 | Control temperature to avoid over-nitration |
| Reduction | H2, Pd/C or chemical reductants (Fe/HCl) | 25–50 | Ethanol/methanol | 85–95 | Catalytic hydrogenation preferred |
| Hydrochloride formation | HCl (aqueous) | Room temp | Water | Quantitative | Salt formation for stability |
| Purification | Reversed-phase chromatography | N/A | Water/organic | >90 | Removes polar impurities |
Analytical and Structural Confirmation
- X-ray Crystallography: Used to confirm stereochemistry and molecular structure, especially chirality of the aminopropyl side chain.
- NMR Spectroscopy: Proton and carbon NMR confirm substitution pattern and purity.
- Mass Spectrometry: Confirms molecular weight and identity.
- Chromatography: High-performance liquid chromatography (HPLC) for purity analysis and isolation of enantiomers if needed.
Research Findings and Notes
- The stereochemical purity of this compound is crucial for its biological activity, necessitating careful control during synthesis and purification.
- Reduction of nitro precursors remains the most efficient and scalable method.
- Industrial methods focus on continuous flow and catalytic improvements to enhance yield and reduce impurities.
- Purification challenges arise due to the polarity of intermediates and the final product; reversed-phase chromatography is effective in overcoming these issues.
- Alternative synthetic routes such as direct hydroxylation or Mitsunobu-type reactions are less common but provide options for structural analog synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(propan-2-yl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated phenols.
Scientific Research Applications
4-Amino-2-(propan-2-yl)phenol hydrochloride has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-(propan-2-yl)phenol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenolic hydroxyl group can participate in redox reactions, affecting cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Solubility
- Electron-Donating vs. Electron-Withdrawing Groups: The methyl group in 2-Amino-5-methylphenol hydrochloride enhances solubility in polar solvents compared to the hydrophobic isopropyl group in the target compound . Fluorinated derivatives (e.g., 4-(1-Amino-2,2,2-trifluoroethyl)phenol HCl) exhibit increased stability and lipophilicity, making them suitable for CNS drug development .
Biological Activity
4-Amino-2-(propan-2-yl)phenol hydrochloride, also known by its CAS number 98959-55-8, is a compound of significant interest in pharmacological and biochemical research. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features an amino group and a hydroxyl group attached to a phenolic ring, with an isopropyl side chain. This structure contributes to its unique chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial in understanding its potential therapeutic effects against various diseases.
- Antioxidant Activity : Studies suggest that phenolic compounds exhibit antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli , demonstrating a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
| Pathogen | MIC (μg/mL) | Control (Antibiotic) | Control MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 10 | Ciprofloxacin | 2 |
| Escherichia coli | 15 | Amoxicillin | 5 |
Anti-inflammatory Effects
In vitro studies have shown that the compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results demonstrated significant antibacterial activity, particularly against multi-drug resistant strains, indicating its potential as a novel antimicrobial agent.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. The results indicated that it could reduce neuronal apoptosis and promote cell survival through modulation of apoptotic pathways.
Research Findings
- Enzyme Interaction Studies : Experimental data reveal that this compound can inhibit enzymes involved in metabolic pathways, supporting its role as a potential therapeutic agent.
- Oxidative Stress Reduction : The compound has been shown to reduce oxidative stress markers in cellular models, further validating its antioxidant properties.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and bioavailability profiles, making it suitable for further development as a pharmaceutical candidate.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy :
- ¹H NMR : The aromatic protons (δ 6.5–7.5 ppm) and isopropyl group signals (δ 1.2–1.4 ppm for CH3, δ 2.5–3.0 ppm for CH) confirm substitution patterns.
- ¹³C NMR : Aromatic carbons (110–150 ppm), phenolic oxygen-bound carbons (~150 ppm), and aliphatic carbons from the isopropyl group (20–30 ppm) provide structural validation.
- FT-IR : Bands at ~3300 cm⁻¹ (N-H stretch), 1250 cm⁻¹ (C-O phenolic), and 1600 cm⁻¹ (aromatic C=C) are diagnostic .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (expected m/z for [C9H14ClNO]+: ~195.08) and fragmentation patterns .
How does the bioactivity of this compound compare to structurally similar phenolic derivatives?
Advanced Research Focus
Comparative studies with analogs (e.g., 2-Amino-4-methoxyphenol hydrochloride, 4-Amino-3,5-dichlorophenol hydrochloride) reveal that substituent position and electronic effects significantly influence bioactivity. For instance:
-
Antimicrobial Activity : Chlorinated derivatives (e.g., 4-Amino-2,6-dichlorophenol hydrochloride) often exhibit enhanced Gram-negative bacterial inhibition due to increased lipophilicity .
-
Enzymatic Interactions : The isopropyl group in 4-Amino-2-(propan-2-yl)phenol may sterically hinder binding to cytochrome P450 enzymes compared to smaller substituents (e.g., methyl or methoxy groups), reducing metabolic inactivation .
-
Data Table :
Compound LogP MIC (E. coli, µg/mL) Cytochrome P450 Binding Affinity (nM) Target Compound 1.8 25 450 4-Amino-2,6-dichlorophenol 2.5 12 320 2-Amino-4-methoxyphenol 0.9 >50 600
What strategies can resolve contradictions in reported solubility or stability data for this compound?
Advanced Research Focus
Discrepancies in solubility/stability often arise from varying experimental conditions (e.g., pH, temperature, solvent systems). To address this:
- Solubility Studies : Perform equilibrium solubility assays in buffered solutions (pH 1–12) at 25°C and 37°C. For example, the compound may show higher solubility in acidic buffers (pH 2–4) due to protonation of the amine group .
- Stability Testing : Use accelerated stability protocols (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., oxidative deamination or hydrolysis) can be identified via LC-MS/MS .
- Crystallography : Single-crystal X-ray diffraction can clarify polymorphic forms, which may explain divergent solubility profiles .
What are the key considerations in designing biological assays to evaluate the compound's pharmacological potential?
Q. Advanced Research Focus
- Target Selection : Prioritize receptors/pathways associated with phenolic derivatives (e.g., tyrosine kinase inhibition or adrenergic receptor modulation) .
- Dose-Response Curves : Use a range of 1 nM–100 µM to capture EC50/IC50 values. Include positive controls (e.g., known inhibitors) and solvent controls (e.g., DMSO ≤0.1%).
- Toxicity Screening : Conduct parallel assays on human cell lines (e.g., HEK293 or HepG2) to assess cytotoxicity (MTT assay) and mitochondrial stress (JC-1 staining) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion over 60 minutes to estimate hepatic clearance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
